molecular formula C23H21N3O4S2 B2580537 N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111418-36-0

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2580537
CAS No.: 1111418-36-0
M. Wt: 467.56
InChI Key: OEIIYRLFUQMGHG-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidinone core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. This scaffold is structurally analogous to several bioactive heterocycles, particularly kinase inhibitors and antimicrobial agents. Below, we compare its structural and physicochemical properties with similar compounds documented in recent literature.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-20(16(12-31-21)14-7-5-4-6-8-14)25-23(26)32-13-19(27)24-17-10-9-15(29-2)11-18(17)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIIYRLFUQMGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Suzuki or Heck coupling reaction.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the sulfanylacetamide moiety: This can be achieved through nucleophilic substitution reactions involving thiols and acetamides.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halides or organometallic compounds under appropriate catalytic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Specific studies have focused on their ability to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : Thieno[3,2-d]pyrimidines can interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. For instance, compounds designed based on this scaffold have shown potent inhibition against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide biosynthesis .
  • Case Studies : In vitro studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives significantly reduced the viability of various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range for several tested compounds .
Compound NameIC50 (µM)Target Enzyme
Compound A5.0TS
Compound B10.0DHFR
Compound C15.0Other Enzyme

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives possess activity against both gram-positive and gram-negative bacteria. The presence of sulfur in the compound's structure may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .
  • Research Findings : In one study, a library of thieno[3,2-d]pyrimidine compounds was screened against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects with varying degrees of potency.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Potential in COVID-19 Treatment

Given the ongoing research into COVID-19 therapies, compounds like N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are being evaluated for their ability to inhibit viral replication:

  • Research Insights : Computational studies have suggested that thieno[3,2-d]pyrimidines can interact with viral proteins essential for replication. These interactions could potentially lead to the development of novel antiviral agents targeting SARS-CoV-2 .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidinone Derivatives
  • Target Compound: The thieno[3,2-d]pyrimidinone core is substituted at position 3 with a methyl group and at position 7 with a phenyl group. The sulfanyl bridge at position 2 connects to an acetamide group .
  • Analog 1 (): Structure: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. Key Differences:
  • Position 3 substituent: 4-methylphenyl (vs. methyl in the target compound).
  • Acetamide substituent: 4-(trifluoromethoxy)phenyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).

    • Impact : The trifluoromethoxy group enhances lipophilicity and may alter receptor-binding kinetics .
  • Analog 2 (): Structure: N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Key Differences:
  • Acetamide substituent: 2-chloro-4-methylphenyl (halogenated) vs. dimethoxyphenyl.
  • Position 7 substituent: 4-methylphenyl (shared with Analog 1).
Pyrimidinone Derivatives (Non-Thieno-Fused)
  • Analog 3 () :
    • Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
    • Key Differences :
  • Core: Pyrimidinone (non-fused) vs. thieno-fused pyrimidinone.
  • Substituents: Dichlorophenyl (strongly electron-withdrawing).

Substituent Effects on Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight ~470–500 g/mol (estimated) 493.53 g/mol 470.002 g/mol 344.21 g/mol
Acetamide Substituent 2,4-Dimethoxyphenyl 4-Trifluoromethoxyphenyl 2-Chloro-4-methylphenyl 2,3-Dichlorophenyl
Key Functional Groups Methoxy (electron-donating) Trifluoromethoxy (electron-withdrawing) Chloro (halogen bonding) Dichloro (strongly electron-withdrawing)
Melting Point Not reported Not reported Not reported 230–232°C
  • Spectroscopic Trends :
    • NMR : Acetamide NH protons resonate near δ 10–12 ppm across analogs (e.g., δ 10.10–12.50 in ).
    • IR : C=O stretches (1660–1670 cm⁻¹) and C≡N (if present, ~2210 cm⁻¹) are consistent .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the thienopyrimidine class, characterized by its unique structural features. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. Its structure comprises:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure containing sulfur and nitrogen.
  • Dimethoxyphenyl substituent : Enhances lipophilicity and potential receptor interactions.
  • Acetamide group : Increases solubility and may influence biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains. In a study examining substituted thienopyrimidines, compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
4c10E. coli
4e15S. aureus
4g20B. subtilis

Anticancer Potential

The thienopyrimidine scaffold has also been investigated for anticancer properties. A study highlighted the potential of similar compounds to inhibit tumor growth in multicellular spheroids, suggesting that modifications to the thieno[3,2-d]pyrimidine core could enhance anticancer activity . The mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : The presence of the dimethoxyphenyl group may facilitate binding to various biological receptors or enzymes.
  • Induction of Apoptosis : Some thienopyrimidine derivatives have been reported to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions at the 3-position exhibited enhanced activity against pathogenic bacteria .
  • Anticancer Screening : A study identified a novel anticancer compound through screening a library of drugs on multicellular spheroids, leading to the discovery that certain thienopyrimidine derivatives can effectively reduce tumor size in vitro .

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